molecular formula C16H25Cl2FN2O B2354504 1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396882-75-9

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B2354504
CAS No.: 1396882-75-9
M. Wt: 351.29
InChI Key: ISGHRYVSDRXFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a class of 4-(4-fluorobenzyl)piperazin-1-yl-based compounds was synthesized and found to be more active inhibitors against tyrosinase from mushroom Agaricus bisporus than the positive control kojic acid .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the addition of sodium sulfite or phosphate changes the course of the reaction under neutral conditions .

Scientific Research Applications

Photochemistry and Stability

  • Photochemistry in Aqueous Solutions: The compound undergoes low-efficiency substitution reactions when irradiated in water. Its photostability is notably higher under acidic conditions, preserving the fluorine atom and leading to stepwise degradation of the piperazine group (Mella, Fasani, & Albini, 2001).

Synthesis and Derivative Studies

  • Novel Derivatives Synthesis: Research has focused on creating novel derivatives of the compound, particularly through reactions with thiazole and benzothiazole diazonium chloride, leading to structurally varied compounds (Yadav & Joshi, 2008).
  • Piperazinone Synthesis: Enantiomerically-enriched alcohols have been used in Jocic-type reactions with this compound to synthesize piperazinones, contributing to the development of pharmaceutical compounds (Perryman et al., 2015).

Biological and Pharmacological Studies

  • Analgesic Activity Studies: Some derivatives have shown significant analgesic activity in experimental animals without the dependency issues associated with morphine-like substances (Nakamura et al., 1979).
  • Antitumor Activity: Research into tertiary amino alcohols derived from this compound has shown potential in influencing tumor DNA methylation processes (Hakobyan et al., 2020).

Chemical and Physical Properties

  • Electrochemical Studies: Investigations into the electrochemical properties of similar compounds have been conducted, providing insights into their reduction mechanisms and potential applications in drug analysis (Srinivasu et al., 1999).

Synthesis of Other Compounds

  • Flunarizine Synthesis: The compound has been instrumental in the synthesis of Flunarizine, a drug used for treating migraines and other conditions, demonstrating its utility in pharmaceutical manufacturing (Shakhmaev, Sunagatullina, & Zorin, 2016).

Mechanism of Action

Future Directions

Future research could focus on further exploring the properties and potential applications of this compound. For instance, the design, synthesis, and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety could be a promising direction .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. For instance, it has been found to inhibit tyrosinase (TYR), a type 3 copper-containing enzyme . This enzyme is the rate-limiting factor in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds to give eumelanin and pheomelanin .

Cellular Effects

1-Cyclopropyl-2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has shown to exert antimelanogenic effects on B16F10 cells in absence of cytotoxicity . This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it acts as a competitive inhibitor of tyrosinase . Docking analysis suggested its binding mode into Agaricus bisporus tyrosinase (AbTYR) and into modelled human TYR .

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O.2ClH/c17-15-5-1-13(2-6-15)11-18-7-9-19(10-8-18)12-16(20)14-3-4-14;;/h1-2,5-6,14,16,20H,3-4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHRYVSDRXFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=CC=C(C=C3)F)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.